Acide 3-hydroxydodecanoïque

Vue d'ensemble

Description

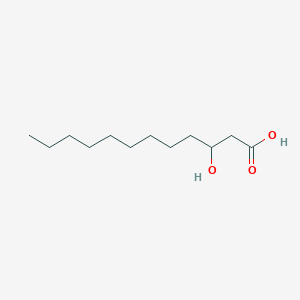

L’acide 3-hydroxylaurique, également connu sous le nom d’acide 3-hydroxydodecanoïque, est un composé organique de formule chimique C12H24O3. Il s’agit d’un acide gras à chaîne moyenne avec un groupe fonctionnel hydroxyle situé au troisième atome de carbone. Ce composé est généralement un solide incolore à jaune pâle, légèrement soluble dans l’eau . On le trouve naturellement dans certaines bactéries et éponges marines .

Applications De Recherche Scientifique

3-Hydroxylauric acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

Industry: Utilized as a surfactant, detergent, lubricant, and emulsifier due to its amphiphilic nature.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-hydroxylaurique implique son interaction avec des cibles moléculaires spécifiques telles que les récepteurs GPR84. En tant qu’agoniste partiel de ces récepteurs, il peut moduler diverses voies cellulaires liées à l’inflammation et à la réponse immunitaire . De plus, son groupe hydroxyle lui permet de participer à des liaisons hydrogène et à d’autres interactions qui influencent son activité biologique .

Composés similaires :

Acide laurique : Un acide gras à chaîne moyenne sans le groupe hydroxyle.

Acide 3-hydroxybutyrique : Un acide gras hydroxy à chaîne courte avec des groupes fonctionnels similaires.

Acide 3-hydroxydécanoïque : Un acide gras hydroxy à chaîne moyenne avec une chaîne carbonée plus courte.

Unicité : L’acide 3-hydroxylaurique est unique en raison de sa longueur de chaîne spécifique et de la position du groupe hydroxyle. Cette combinaison de caractéristiques influence ses propriétés physiques, sa réactivité et son activité biologique, le différenciant d’autres composés similaires .

Analyse Biochimique

Biochemical Properties

3-Hydroxydodecanoic acid is involved in the construction of polyhydroxyalkanoates . It is used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance . It is also involved in the biosynthesis of diffusible signal factors involved in quorum sensing .

Cellular Effects

It is known that deficiency of medium-chain acyl-CoA dehydrogenase, which is involved in the metabolism of medium-chain fatty acids like 3-Hydroxydodecanoic acid, is characterized by an intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels .

Molecular Mechanism

It is known that it is a substrate for enzymes involved in fatty acid metabolism . It is also known to be involved in the construction of polyhydroxyalkanoates .

Temporal Effects in Laboratory Settings

It is known that it is a medium-chain fatty acid and is likely to have similar stability and degradation properties to other medium-chain fatty acids .

Dosage Effects in Animal Models

It is known that medium-chain fatty acids like 3-Hydroxydodecanoic acid are associated with fatty acid metabolic disorders .

Metabolic Pathways

3-Hydroxydodecanoic acid is involved in the fatty acid metabolism pathway . It is a substrate for enzymes involved in this pathway, including medium-chain acyl-CoA dehydrogenase .

Transport and Distribution

As a medium-chain fatty acid, it is likely to be transported and distributed in a similar manner to other medium-chain fatty acids .

Subcellular Localization

As a medium-chain fatty acid, it is likely to be localized in a similar manner to other medium-chain fatty acids .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide 3-hydroxylaurique peut être synthétisé par oxydation de l’acide laurique. Les agents oxydants couramment utilisés dans ce processus comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2) . La réaction implique généralement les étapes suivantes :

- Dissoudre l’acide laurique dans un solvant approprié tel que l’éthanol.

- Ajouter l’agent oxydant à la solution.

- Maintenir le mélange réactionnel à une température et un pH contrôlés pour faciliter le processus d’oxydation.

- Isoler et purifier l’acide 3-hydroxylaurique résultant par cristallisation ou d’autres techniques de purification.

Méthodes de production industrielle : La production industrielle de l’acide 3-hydroxylaurique peut impliquer des processus d’oxydation similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de méthodes de purification avancées peut améliorer l’efficacité et le rendement du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 3-hydroxylaurique subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut convertir l’acide 3-hydroxylaurique en d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent éliminer le groupe hydroxyle, le reconvertissant en acide laurique.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4), peroxyde d’hydrogène (H2O2).

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).

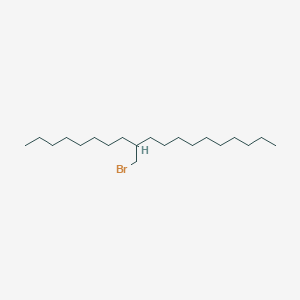

Substitution : Divers nucléophiles tels que les halogénures, les amines et les thiols.

Principaux produits :

Oxydation : Dérivés oxydés tels que l’acide 3-oxododécanoïque.

Réduction : Acide laurique.

Substitution : Dérivés substitués en fonction du nucléophile utilisé.

4. Applications de recherche scientifique

L’acide 3-hydroxylaurique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse d’autres composés organiques et polymères.

Médecine : Enquête sur ses propriétés antifongiques potentielles et son rôle d’agoniste partiel des récepteurs GPR84.

Industrie : Utilisé comme tensioactif, détergent, lubrifiant et émulsifiant en raison de sa nature amphiphile.

Comparaison Avec Des Composés Similaires

Lauric Acid: A medium-chain fatty acid without the hydroxyl group.

3-Hydroxybutyric Acid: A short-chain hydroxy fatty acid with similar functional groups.

3-Hydroxydecanoic Acid: A medium-chain hydroxy fatty acid with a shorter carbon chain.

Uniqueness: 3-Hydroxylauric acid is unique due to its specific chain length and the position of the hydroxyl group. This combination of features influences its physical properties, reactivity, and biological activity, distinguishing it from other similar compounds .

Propriétés

IUPAC Name |

3-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCMKTPAZLSKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862773 | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-13-2 | |

| Record name | (±)-3-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1883-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

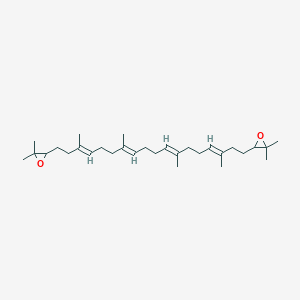

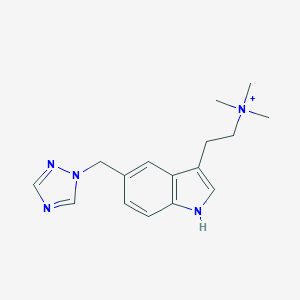

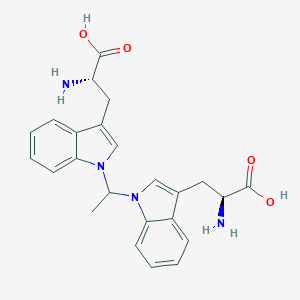

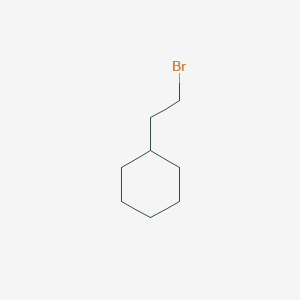

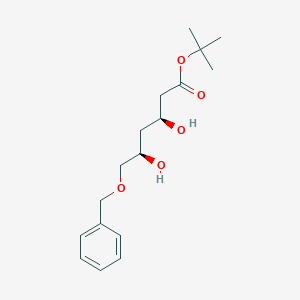

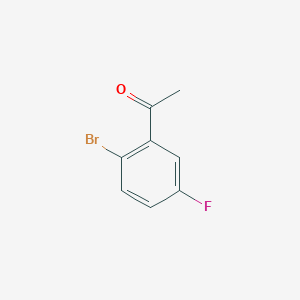

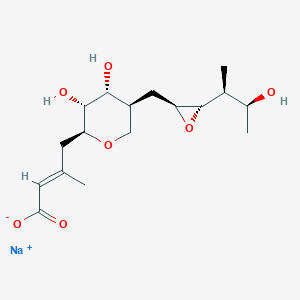

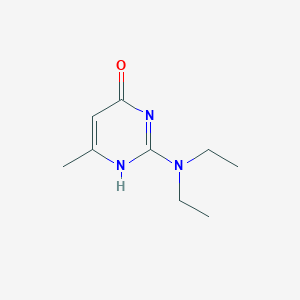

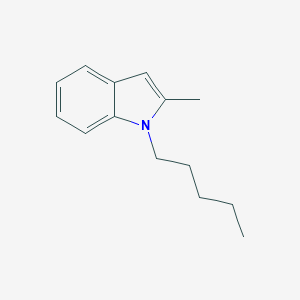

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.